

# Technical Guide: 3,6-Dichloro-8-methoxyquinolin-4-amine

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## Compound of Interest

Compound Name:	3,6-Dichloro-8-methoxyquinolin-4-amine
CAS No.:	1210464-43-9
Cat. No.:	B567042

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## Core Identity & Chemical Architecture

Compound Name: **3,6-Dichloro-8-methoxyquinolin-4-amine** CAS Registry Number: 1210464-43-9 MDL Number: MFCD13619867 Molecular Formula: C<sub>10</sub>H<sub>8</sub>Cl<sub>2</sub>N<sub>2</sub>O Molecular Weight: 243.09 g/mol Primary Classification: 4-Aminoquinoline Derivative

## Structural Significance & Rationale

This molecule represents a "hybrid" scaffold, merging the pharmacophoric features of two distinct quinoline classes. Its design logic targets specific metabolic and binding challenges in drug discovery:

- **The 4-Aminoquinoline Core:** Historically validated by Chloroquine, this moiety is essential for inhibiting heme polymerization in Plasmodium parasites and serves as a hinge-binder in ATP-competitive kinase inhibition.
- **The 8-Methoxy Group:** Characteristic of Primaquine and Tafenoquine (8-aminoquinolines), this substituent modulates lipophilicity (LogP) and alters the electron density of the pyridine

ring, potentially reducing cardiotoxicity compared to non-methoxylated analogs.

- The 3,6-Dichloro Substitution:
  - C-6 Chlorine: Enhances metabolic stability by blocking the primary site of oxidative metabolism (CYP450 oxidation often occurs at C-6).
  - C-3 Chlorine: A steric blocker that forces the 4-amino group into a specific conformation, often improving selectivity for kinase pockets or preventing resistance mechanisms in malaria parasites.

Property	Value (Predicted)	Significance
LogP	-3.2	Optimized for membrane permeability (blood-brain barrier / parasite vacuole).
pKa (Ring N)	-7.8	Sufficiently basic to accumulate in the acidic food vacuole of the malaria parasite.
TPSA	51 Å <sup>2</sup>	Favorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors	1	Critical for H-bond interaction with Heme or Kinase hinge region.

## Synthetic Methodology (Retrosynthesis & Protocol)

Since this compound is often a custom synthesis target (e.g., via Alfa Chemistry or ABCR), researchers must frequently synthesize it de novo. The most robust route utilizes a Nucleophilic Aromatic Substitution ( $S_NAr$ ) on a 4-chloro precursor.

## Retrosynthetic Analysis (Graphviz)

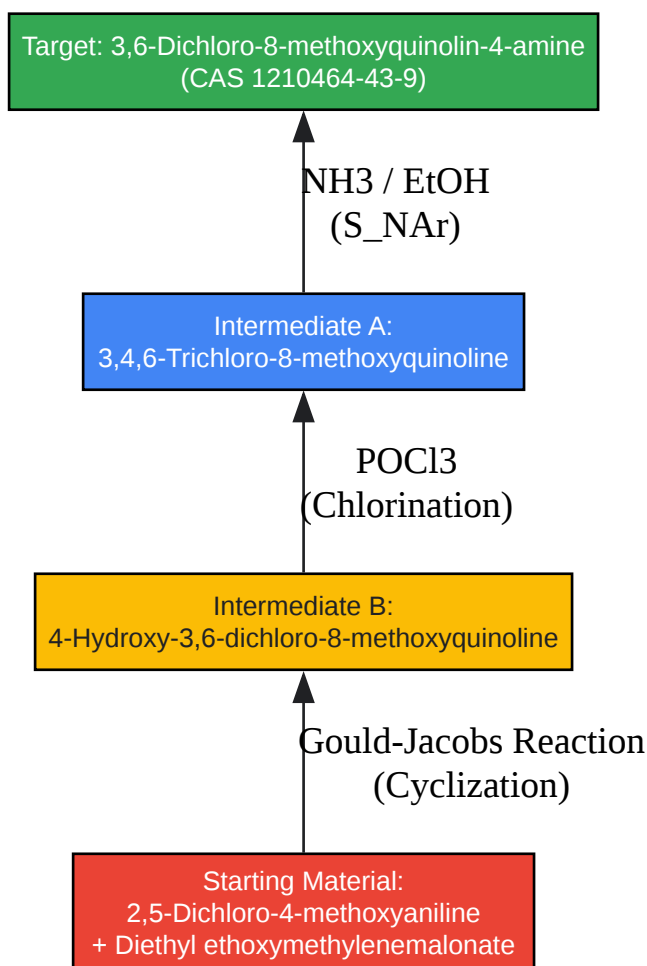


Figure 1: Retrosynthetic Pathway for CAS 1210464-43-9

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## Step-by-Step Synthesis Protocol

Objective: Synthesis of **3,6-Dichloro-8-methoxyquinolin-4-amine** from 3,4,6-trichloro-8-methoxyquinoline.

Reagents:

- Precursor: 3,4,6-Trichloro-8-methoxyquinoline (1.0 eq)
- Ammonia Source: Saturated NH<sub>3</sub> in Methanol (or Ethanol)
- Solvent: Sealed Tube / Autoclave

- Temperature: 120°C - 140°C

Procedure:

- Charge: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve 1.0 g (3.8 mmol) of 3,4,6-trichloro-8-methoxyquinoline in 15 mL of saturated methanolic ammonia.
- Seal & Heat: Seal the vessel and heat to 130°C for 12–16 hours. Note: The C-3 chlorine deactivates the ring slightly, requiring higher temperatures than standard 4-chloroquinolines.
- Monitor: Cool to room temperature. Check reaction progress via TLC (System: EtOAc/Hexane 1:1). The starting material (high R<sub>f</sub>) should disappear, replaced by a lower R<sub>f</sub> fluorescent spot.
- Workup:
  - Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
  - Resuspend the residue in 50 mL Ethyl Acetate.
  - Wash with saturated NaHCO<sub>3</sub> (2 x 20 mL) to remove any HCl salts.
  - Wash with Brine (1 x 20 mL).
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
- Validation:
  - <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for the disappearance of the C-4 proton and the appearance of a broad singlet (NH<sub>2</sub>) around 6.5–7.0 ppm.
  - MS (ESI): Expect [M+H]<sup>+</sup> peak at m/z 243/245 (characteristic dichloro isotope pattern).

## Biological Applications & Experimental Workflows

## A. Antimalarial Screening (Heme Crystallization Inhibition)

The 4-aminoquinoline core acts by inhibiting the biocrystallization of heme into hemozoin within the parasite.

Self-Validating Protocol ( $\beta$ -Hematin Inhibition Assay):

- Preparation: Dissolve hemin chloride (5 mg/mL) in 0.1 M NaOH.
- Incubation: Mix 50  $\mu$ L of hemin solution, 50  $\mu$ L of test compound (**3,6-Dichloro-8-methoxyquinolin-4-amine**) at varying concentrations (0–100  $\mu$ M), and 100  $\mu$ L of 1 M acetate buffer (pH 5.0).
- Control: Use Chloroquine as a positive control and DMSO as a negative control.
- Reaction: Incubate at 37°C for 18 hours.
- Quantification:
  - Wash the precipitate with 2.5% SDS (dissolves free hemin but not  $\beta$ -hematin).
  - Dissolve the remaining pellet ( $\beta$ -hematin) in 0.1 M NaOH.
  - Measure absorbance at 405 nm.
  - Result: Lower absorbance indicates higher inhibition of hemozoin formation.

## B. Kinase Selectivity Profiling

The 3-chloro group often imparts selectivity for Src-family kinases or EGFR by filling a hydrophobic pocket in the ATP-binding site.

Workflow Logic:

- Primary Screen: Test at 10  $\mu$ M against a panel of representative kinases (e.g., Src, EGFR, VEGFR).

- Hit Confirmation: Determine IC<sub>50</sub> for hits with >50% inhibition.
- Mechanism: Perform ATP-competition assays. If IC<sub>50</sub> increases linearly with ATP concentration, the compound is an ATP-competitive type I inhibitor.

## Safety & Handling (GHS Standards)

This compound is a halogenated aromatic amine. Treat as a Potential Mutagen and Skin Sensitizer.

Hazard Class	H-Code	Statement	Precaution
Acute Toxicity	H302	Harmful if swallowed.	Do not eat/drink in lab.
Skin Irritation	H315	Causes skin irritation. [1]	Wear nitrile gloves (double gloving recommended).
Eye Damage	H318	Causes serious eye damage.	Wear chemical safety goggles.
STOT-SE	H335	May cause respiratory irritation.[1]	Handle only in a fume hood.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light (methoxyquinolines can be photosensitive).

## References

- PubChem Compound Summary. "4-Amino-3,6-dichloro-8-methoxyquinoline (CAS 1210464-43-9)." National Center for Biotechnology Information.[2] [\[Link\]](#)
- World Health Organization (WHO). "Guidelines for the treatment of malaria. 3rd edition." (Reference for 4-aminoquinoline mechanism). [\[Link\]](#)
- Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011. (Reference for Kinase SAR of chloro-quinolines). [\[Link\]](#)

- Egan, T. J., et al. "In vitro inhibition of haem polymerisation by quinolines." Journal of Inorganic Biochemistry, 2006. (Source for  $\beta$ -Hematin Protocol). [[Link](#)]

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## Sources

- 1. 6-Methoxy-8-quinolinamine | C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O | CID 7023 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Bioregistry - PubChem compound [[bioregistry.io](https://bioregistry.io)]
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